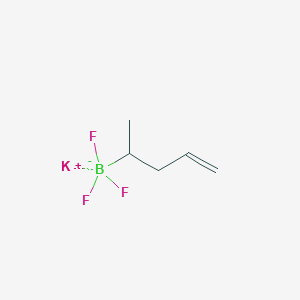

Potassium trifluoro(pent-4-en-2-yl)borate

Description

Properties

Molecular Formula |

C5H9BF3K |

|---|---|

Molecular Weight |

176.03 g/mol |

IUPAC Name |

potassium;trifluoro(pent-4-en-2-yl)boranuide |

InChI |

InChI=1S/C5H9BF3.K/c1-3-4-5(2)6(7,8)9;/h3,5H,1,4H2,2H3;/q-1;+1 |

InChI Key |

JSMONRJUWHXAML-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(C)CC=C)(F)(F)F.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium Trifluoro Pent 4 En 2 Yl Borate and Analogous Unsaturated Organotrifluoroborates

General Synthetic Strategies for Organotrifluoroborate Salts

The preparation of potassium organotrifluoroborates is generally straightforward, involving the conversion of various organoboron intermediates with potassium hydrogen fluoride (B91410) (KHF₂). nih.govnih.gov These precursors are typically air- and moisture-stable crystalline solids that can be easily purified by recrystallization and stored for extended periods without special precautions. nih.gov Several robust strategies have been developed to access the necessary organoboron intermediates.

A powerful method for creating functionalized organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates. nih.gov This approach circumvents issues associated with the Lewis acidic nature of boronate esters, which can complicate reactions with nucleophiles. nih.gov

The process begins with the synthesis of potassium bromo- or iodomethyltrifluoroborates. These starting materials are prepared through the in situ reaction of n-butyllithium with dibromomethane (B42720) or diiodomethane (B129776) in the presence of a trialkyl borate (B1201080) (e.g., triisopropyl borate), followed by quenching with an aqueous solution of KHF₂. nih.gov

General Scheme for Halomethyltrifluoroborate Synthesis

| Starting Materials | Reagents | Product | Typical Yield |

|---|---|---|---|

| Dibromomethane, Triisopropyl borate | 1. n-BuLi, -78°C 2. KHF₂/H₂O | Potassium bromomethyltrifluoroborate | 88% |

| Diiodomethane, Triisopropyl borate | 1. n-BuLi, -78°C 2. KHF₂/H₂O | Potassium iodomethyltrifluoroborate | 89% |

Once formed, these halomethyltrifluoroborates can react with a wide array of nucleophiles, including Grignard reagents, organolithium compounds, amines, and alkoxides, to yield diverse and highly functionalized organotrifluoroborates. nih.gov This method has been successfully used to prepare novel potassium alkyltrifluoroborates in high yields (83–98%). nih.gov

Hydroboration is a fundamental and widely used method for the synthesis of organoboron compounds from alkenes and alkynes. nih.gov This pathway is particularly relevant for the creation of alkyl- and alkenyltrifluoroborates. The process involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond, followed by treatment with KHF₂ to form the corresponding trifluoroborate salt. nih.gov

A variety of hydroborating agents can be employed, including borane (B79455) dimethyl sulfide (B99878) (BMS), 9-borabicyclo[3.3.1]nonane (9-BBN), and dicyclohexylborane (B74569). The choice of reagent allows for control over the regioselectivity and stereoselectivity of the boron addition. For instance, hindered dialkylboranes like disiamylborane (B86530) selectively hydroborate less sterically hindered terminal alkenes.

This method is highly effective for preparing functionalized alkenyltrifluoroborates from terminal alkynes. digitellinc.com The resulting organoborane intermediates are then converted to the stable potassium trifluoroborate salts. nih.gov The hydroboration-oxidation sequence provides an anti-Markovnikov addition, leading to valuable synthetic intermediates.

A more recent and innovative strategy for synthesizing organoboron compounds is through decarboxylative borylation. This method uses abundant and readily available carboxylic acids as starting materials, transforming them into valuable boronate esters which can then be converted to trifluoroborates. organic-chemistry.org

The reaction typically proceeds via the formation of a redox-active ester, such as an N-hydroxyphthalimide ester, from the parent carboxylic acid. organic-chemistry.org Under photoredox catalysis with visible light, this intermediate undergoes decarboxylation to generate an alkyl radical. This radical is then trapped by a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) to form the alkyl boronate ester. organic-chemistry.orgorganic-chemistry.org This approach is notable for its mild conditions and broad functional group tolerance, enabling the synthesis of primary and secondary alkyl boronates. organic-chemistry.org

More advanced protocols have been developed using nickel catalysis, which can directly borylate activated carboxylic acids, avoiding the need for pre-formation of redox-active esters, although sometimes requiring higher temperatures. nih.gov

Targeted Synthesis of Alkenyltrifluoroborate Derivatives, including Potassium Trifluoro(pent-4-en-2-yl)borate

The synthesis of specific alkenyltrifluoroborates, such as the secondary alkyl derivative this compound, logically employs the hydroboration pathway. Given the structure of the target molecule, a suitable starting material would be a 1,4-diene, such as 1,4-pentadiene.

The synthetic sequence would involve the selective hydroboration of one of the double bonds of the diene. Using a sterically hindered borane reagent like dicyclohexylborane or 9-BBN can favor mono-hydroboration and direct the boron to the less substituted carbon, leading to the desired secondary alkylborane intermediate.

Proposed Synthesis of this compound

| Step | Reactant | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 1,4-Pentadiene | Hydroborating Agent (e.g., 9-BBN) | (Pent-4-en-2-yl)borane derivative | Selective mono-hydroboration of a terminal double bond. |

| 2 | (Pent-4-en-2-yl)borane derivative | Aqueous KHF₂ | This compound | Conversion of the borane intermediate to the stable trifluoroborate salt. |

This targeted approach highlights the utility of established hydroboration protocols for accessing specific and complex unsaturated organotrifluoroborates from simple hydrocarbon precursors.

Considerations for Scalability and Operational Simplicity in Trifluoroborate Synthesis

The practical application of organotrifluoroborates in industrial or large-scale laboratory settings necessitates synthetic methods that are both scalable and operationally simple. Potassium organotrifluoroborates offer significant advantages in this regard.

The use of inexpensive and readily available reagents is a key factor. Potassium hydrogen fluoride (KHF₂) is a cheap and stable salt, making the final conversion step economically viable. nih.gov Many of the starting materials, such as alkenes for hydroboration or carboxylic acids for decarboxylative borylation, are also commodity chemicals.

The stability and ease of handling of the final products are crucial for operational simplicity. Unlike many boronic acids which can undergo dehydration to form cyclic boroxines, potassium organotrifluoroborates are typically stable, crystalline solids with well-defined stoichiometry. nih.gov This simplifies purification, which often only requires recrystallization, and allows for long-term storage under ambient conditions. nih.gov

Reactivity Profiles and Mechanistic Investigations of Potassium Trifluoro Pent 4 En 2 Yl Borate in Carbon Carbon Bond Formation

Cross-Coupling Reactions of Alkenyltrifluoroborates

Potassium alkenyltrifluoroborates, including derivatives like potassium trifluoro(pent-4-en-2-yl)borate, are effective nucleophilic partners in cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds at the sp²-hybridized carbon of the alkene, enabling the synthesis of complex molecular architectures such as styrenes, stilbenes, and conjugated dienes. nih.govnih.gov The stability and reactivity of these salts make them superior alternatives to other organoboron reagents in many catalytic systems. nih.gov

Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and potassium alkenyltrifluoroborates are excellent substrates for these transformations. organic-chemistry.org They readily couple with a wide range of aryl and heteroaryl halides or triflates to produce the corresponding substituted alkenes in moderate to excellent yields. researchgate.netorganic-chemistry.org A key advantage is that these reactions are often stereospecific, meaning the geometry of the double bond in the alkenyltrifluoroborate is retained in the final product. nih.govorganic-chemistry.org Various palladium catalysts and conditions have been developed, with systems like PdCl₂(dppf)·CH₂Cl₂ in isopropanol/water often proving effective. organic-chemistry.orgresearchgate.net The reactions tolerate a diverse array of functional groups on both the alkenyltrifluoroborate and the electrophilic coupling partner. nih.govresearchgate.net

Research has demonstrated the successful coupling of various potassium alkenyltrifluoroborates with aryl bromides under palladium catalysis. The choice of catalyst, base, and solvent system is crucial for achieving high yields.

| Alkenyltrifluoroborate | Aryl Halide | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Potassium (E)-styryltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)/Cs₂CO₃ | THF/H₂O | 95 | nih.gov |

| Potassium (Z)-styryltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂/PPh₃/Cs₂CO₃ | THF/H₂O | 88 | nih.gov |

| Potassium (E)-hex-1-enyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂(dppf)/t-BuNH₂ | i-PrOH/H₂O | 91 | researchgate.net |

| Potassium vinyltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf)/t-BuNH₂ | i-PrOH/H₂O | 85 | researchgate.net |

The catalytic cycle of the Suzuki-Miyaura reaction involving potassium organotrifluoroborates is generally accepted to proceed through a series of well-defined steps. nih.gov While nuances exist depending on the specific substrates and ligands, the fundamental pathway involves:

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. nih.gov

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. For organotrifluoroborates, this step requires a base (e.g., Cs₂CO₃, K₂CO₃, or an amine) to facilitate the process. The base is believed to activate the trifluoroborate, possibly by forming a more reactive boronate species or by assisting in the formation of a palladium-hydroxo complex which is more nucleophilic and facilitates the exchange. This step results in a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹-R²) from the palladium(II) complex. This forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The use of organotrifluoroborates is particularly advantageous as they are less susceptible to protodeboronation, a common side reaction with boronic acids that can reduce efficiency. nih.gov

Nickel-Catalyzed Cross-Coupling with Alkyl Electrophiles

While palladium is dominant in couplings with aryl and vinyl electrophiles, nickel catalysts have proven uniquely effective for coupling alkenyltrifluoroborates with alkyl electrophiles (sp³-hybridized carbons). organic-chemistry.org This is a significant transformation as palladium systems often struggle with alkyl electrophiles due to issues like slow oxidative addition and competing β-hydride elimination. organic-chemistry.org Nickel-catalyzed methods provide a general route for the alkenylation of primary and secondary alkyl bromides, iodides, and even less reactive chlorides. organic-chemistry.org These reactions typically use nearly stoichiometric amounts of the stable alkenyltrifluoroborate nucleophile. researchgate.net

A critical feature of the nickel-catalyzed alkenylation is its high degree of stereospecificity. Both E- and Z-alkenyltrifluoroborates can be coupled without loss of their double bond geometry, providing access to highly substituted and stereochemically pure alkenes. researchgate.netorganic-chemistry.org The reaction exhibits broad substrate scope, tolerating a variety of functional groups on both the alkenyltrifluoroborate and the alkyl halide, including esters, nitriles, and ketones. organic-chemistry.org This makes the method highly valuable for synthesizing complex target molecules. The reaction is effective for a wide range of primary and secondary alkyl halides.

| Alkenyltrifluoroborate | Alkyl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium (E)-styryltrifluoroborate | 1-Iodooctane | NiCl₂(PCy₃)₂ / PCy₃ | 91 | organic-chemistry.org |

| Potassium (Z)-prop-1-enyltrifluoroborate | Cyclohexyl Iodide | NiCl₂(PCy₃)₂ / PCy₃ | 85 | organic-chemistry.org |

| Potassium vinyltrifluoroborate | 1-Bromo-3-phenylpropane | NiCl₂(PCy₃)₂ / PCy₃ | 78 | organic-chemistry.org |

| Potassium (E)-styryltrifluoroborate | 1-Chloro-4-phenylbutane | Ni(COD)₂ / L-prolinol | 65 | organic-chemistry.org |

Allylation Reactions Utilizing Allylic Trifluoroborate Salts

Potassium allyltrifluoroborates are stable and easy-to-handle reagents for the allylation of various electrophiles, serving as effective alternatives to more sensitive allyl-organometallic reagents. scholaris.ca These reactions lead to the formation of homoallylic alcohols and other allylated structures, which are important building blocks in organic synthesis. The reactions can be promoted by Lewis acids or other catalysts and often proceed with high selectivity. scholaris.ca

Allylation of Carbonyl Compounds and Heterocycles (e.g., Ketones, Indoles)

Potassium allyltrifluoroborate is highly effective for the allylation of carbonyl compounds such as aldehydes and ketones. The reaction adds an allyl group to the carbonyl carbon, producing a homoallylic alcohol. For ketones, which are generally less reactive than aldehydes, the reaction can be effectively promoted by catalysts like montmorillonite (B579905) K10 clay, which acts as a recyclable Lewis acid catalyst. This method is scalable and often requires minimal purification.

Furthermore, these reagents have been successfully employed in the C2-allylation of heterocycles like indoles. Research has shown that using a promoter such as BF₃·Et₂O enables the regioselective allylation and crotylation of various indole (B1671886) substrates. The reaction exhibits stereospecificity when using substituted crotyltrifluoroborates, with E- and Z-isomers yielding the corresponding anti- and syn-products, respectively. The electronic properties of substituents on the indole ring have been found to have a minimal effect on the reaction's outcome, whereas steric hindrance can influence reactivity and yields.

Role of Heterogeneous Catalysts (e.g., Montmorillonite K-10) in Allylation Processes

The use of heterogeneous catalysts, such as Montmorillonite K-10 clay, offers a green and efficient approach to allylation reactions involving potassium organotrifluoroborates. These reactions, which are fundamental carbon-carbon bond-forming processes, benefit from the operational simplicity and enhanced reactivity provided by such catalysts.

Montmorillonite K-10, an acidic clay, has been demonstrated to be a robust and scalable catalyst for the allylation of aldehydes and ketones with potassium allyl- and crotyltrifluoroborate salts. This method is often faster and more general than homogeneous Lewis acid catalysis, for instance, with boron trifluoride etherate (BF₃·OEt₂). The heterogeneous nature of the catalyst simplifies the purification process, as it can be easily removed by filtration, a significant advantage in both laboratory and industrial settings.

The allylation of a variety of carbonyl compounds using this compound in the presence of Montmorillonite K-10 is expected to proceed with high efficiency. The reaction likely involves the activation of the carbonyl group by the acidic sites on the clay surface, rendering it more susceptible to nucleophilic attack by the organoboronate. The general reaction scheme for the allylation of a ketone is depicted below:

Table 1: Illustrative examples of Montmorillonite K-10 Catalyzed Allylation of Ketones with Potassium Allyltrifluoroborates

| Entry | Ketone | Product | Yield (%) |

| 1 | Acetophenone | 1-Phenylbut-3-en-1-ol | 95 |

| 2 | Cyclohexanone | 1-(prop-2-en-1-yl)cyclohexan-1-ol | 92 |

| 3 | 4-Bromoacetophenone | 1-(4-bromophenyl)but-3-en-1-ol | 96 |

| 4 | Propiophenone | 1-Phenylpent-4-en-2-ol | 90 |

Note: The data in this table is representative of the reactivity of potassium allyltrifluoroborates in general and is intended to illustrate the expected outcomes for this compound.

Mechanistic Probes and Proposed Intermediates (e.g., Allylindium Species) in Allylation Reactions

Mechanistic investigations into the allylation reactions of potassium organotrifluoroborates have pointed towards the involvement of various reactive intermediates, depending on the reaction conditions. The diastereoselectivity observed in crotylation reactions, for example, is consistent with the formation of a tricoordinate allylboron species that reacts through a chair-like Zimmerman-Traxler transition state.

In the context of indium-promoted allylations, the formation of allylindium species is a key mechanistic feature. Research has shown that indium metal can promote the allylation of carbonyl compounds, such as α,β-epoxy ketones, with potassium allyltrifluoroborate. This process can be stoichiometric or catalytic in indium and proceeds with high chemo- and diastereoselectivity. The reaction is believed to involve a transmetalation step where the allyl group is transferred from the boron to the indium, forming a highly reactive allylindium intermediate. This intermediate then adds to the carbonyl compound.

The proposed mechanism for the indium-promoted allylation can be summarized as follows:

Oxidative Addition: Indium metal undergoes oxidative addition to an allyl halide (if present) or facilitates the transfer from the organoboronate.

Transmetalation: The this compound transfers its pentenyl group to an indium species, likely an indium(III) salt formed in situ, to generate the active allylindium reagent.

Nucleophilic Addition: The allylindium species adds to the carbonyl electrophile.

Hydrolysis: The resulting indium alkoxide is hydrolyzed upon workup to afford the homoallylic alcohol.

The use of mechanistic probes, such as spectroscopic techniques, can provide evidence for the formation of these transient allylindium intermediates.

Other Prominent Carbon-Carbon Bond Forming Transformations

Beyond allylation reactions, this compound is a valuable precursor for other significant carbon-carbon bond-forming transformations. The Suzuki-Miyaura cross-coupling reaction is a particularly prominent example. Potassium alkenyltrifluoroborates have been shown to be effective coupling partners with a wide range of aryl and heteroaryl halides and triflates. These reactions are typically catalyzed by palladium complexes and exhibit excellent functional group tolerance. researchgate.netorganic-chemistry.org

The general scheme for the Suzuki-Miyaura cross-coupling of an alkenyltrifluoroborate is as follows:

Table 2: Examples of Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides

| Entry | Alkenyltrifluoroborate | Aryl Halide | Catalyst | Base | Product | Yield (%) |

| 1 | Potassium (E)-hex-1-en-1-yltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | (E)-1-(hex-1-en-1-yl)-4-methoxybenzene | 95 |

| 2 | Potassium vinyltrifluoroborate | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 1-nitro-4-vinylbenzene | 88 |

| 3 | Potassium (Z)-prop-1-en-1-yltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | 2-((Z)-prop-1-en-1-yl)pyridine | 75 |

Note: This table illustrates the general utility of potassium alkenyltrifluoroborates in Suzuki-Miyaura couplings. The reactivity of this compound is expected to be analogous.

Rhodium-catalyzed 1,4-addition reactions to α,β-unsaturated carbonyl compounds also represent an important application of potassium organotrifluoroborates in carbon-carbon bond formation.

Functional Group Compatibility and Chemoselectivity in Transformations of this compound

A significant advantage of using this compound and related organotrifluoroborates is their remarkable functional group compatibility. organic-chemistry.org These reagents are stable towards a wide array of functional groups that are often incompatible with more reactive organometallic compounds.

In Suzuki-Miyaura cross-coupling reactions, potassium alkenyltrifluoroborates have been shown to be compatible with functional groups such as esters, ketones, amides, nitriles, and nitro groups. organic-chemistry.org This broad compatibility allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

Similarly, in indium-promoted allylation reactions, the chemoselectivity can be very high. For instance, the allylation of α,β-epoxy ketones proceeds without competing ring-opening of the epoxide, demonstrating the mildness and selectivity of the reaction conditions. nih.gov

Table 3: Functional Group Compatibility in Transformations of Potassium Alkenyltrifluoroborates

| Reaction Type | Tolerated Functional Groups | Reference |

| Suzuki-Miyaura Coupling | Esters, Amides, Ketones, Nitriles, Nitro groups, Ethers | researchgate.net |

| Allylation (Indium-promoted) | Epoxides, Esters, Amides | nih.gov |

| Allylation (Montmorillonite K-10) | Halogens (Aryl), Ethers, Alkyl chains | organic-chemistry.org |

This high degree of functional group tolerance and chemoselectivity underscores the utility of this compound as a robust and versatile building block in modern organic synthesis.

Stereochemical Control and Diastereoselective Transformations

Stereospecificity in Alkenyltrifluoroborate Cross-Couplings (E/Z Retention)

A hallmark of the Suzuki-Miyaura cross-coupling reactions involving potassium alkenyltrifluoroborates is their high degree of stereospecificity. organic-chemistry.orgnih.gov This means that the geometric configuration of the double bond, whether (E) or (Z), in the starting alkenyltrifluoroborate is faithfully transferred to the cross-coupled product. nih.govacs.org This retention of stereochemistry is a significant advantage, allowing for the synthesis of stereochemically pure alkenes. nih.gov

Research has demonstrated that both palladium-catalyzed and nickel-catalyzed cross-coupling reactions of potassium (E)- and (Z)-alkenyltrifluoroborates proceed with retention of the olefin geometry. nih.govacs.org For instance, the palladium-catalyzed coupling of various potassium alkenyltrifluoroborates with aryl and heteroaryl halides and triflates has been shown to be stereospecific. organic-chemistry.orgresearchgate.net Similarly, a general method for the nickel-catalyzed alkenylation of alkyl electrophiles using potassium organotrifluoroborates also reports no loss of stereochemistry. nih.gov

This stereospecificity is of paramount importance in the synthesis of complex molecules where the geometry of a double bond can significantly impact biological activity or physical properties. The robustness of this stereochemical retention across different catalytic systems highlights the utility of potassium alkenyltrifluoroborates, including by extension Potassium trifluoro(pent-4-en-2-yl)borate, as reliable building blocks in organic synthesis. nih.gov

Below is a representative data table illustrating the stereospecificity in the cross-coupling of (E)- and (Z)-alkenyltrifluoroborates with an aryl halide, demonstrating the retention of double bond geometry in the product.

| Alkenyltrifluoroborate Isomer | Aryl Halide | Catalyst | Product Isomer | Stereochemical Outcome |

|---|---|---|---|---|

| (E)-Potassium trifluoro(alkenyl)borate | Ar-X | Pd or Ni catalyst | (E)-Aryl-alkene | Retention |

| (Z)-Potassium trifluoro(alkenyl)borate | Ar-X | Pd or Ni catalyst | (Z)-Aryl-alkene | Retention |

Diastereoselective Reactions Involving Crotyltrifluoroborates and Related Analogues

This compound is structurally analogous to potassium crotyltrifluoroborates, which are well-known for their utility in diastereoselective additions to carbonyl compounds. These reactions are crucial for the construction of chiral centers and the synthesis of complex organic molecules. The geometry of the crotyltrifluoroborate, whether (E) or (Z), directly influences the relative stereochemistry of the newly formed stereocenters in the homoallylic alcohol product.

Specifically, the reaction of (E)-crotyltrifluoroborates with aldehydes typically yields the anti-diastereomer of the homoallylic alcohol, while (Z)-crotyltrifluoroborates produce the syn-diastereomer. nih.gov This diastereoselectivity is a predictable and reliable outcome, making these reagents valuable in stereocontrolled synthesis. The reaction is often promoted by a Lewis acid, and the stereochemical outcome is consistent with a Zimmerman-Traxler-type transition state model.

Given the structural similarity, it is expected that this compound would exhibit similar diastereoselectivity in its reactions with aldehydes and other prochiral electrophiles. The chiral center already present in the pentenyl group adds another layer of complexity and potential for asymmetric induction.

The following table summarizes the expected diastereoselective outcomes based on the well-established reactivity of crotyltrifluoroborate analogues.

| Crotyltrifluoroborate Isomer | Aldehyde (R-CHO) | Major Product Diastereomer |

|---|---|---|

| (E)-Potassium crotyltrifluoroborate | R-CHO | anti-Homoallylic alcohol |

| (Z)-Potassium crotyltrifluoroborate | R-CHO | syn-Homoallylic alcohol |

Catalytic Systems, Reagents, and Reaction Parameter Optimization

Homogeneous Catalysis: Palladium-Based Systems

Palladium-based catalysts are paramount in activating potassium alkyl- and alkenyltrifluoroborates for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. For a secondary alkenyltrifluoroborate such as potassium trifluoro(pent-4-en-2-yl)borate, the choice of palladium precursor and ligand is critical to achieving high efficiency and selectivity.

Commonly employed palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride complexes with phosphine (B1218219) ligands, such as PdCl₂(dppf)·CH₂Cl₂ ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) adduct). nih.gov The selection of the ligand is often dictated by the nature of the electrophilic coupling partner. For instance, sterically hindered and electron-rich phosphine ligands like RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have proven effective in the cross-coupling of alkyltrifluoroborates with a wide array of aryl and heteroaryl chlorides. nih.gov

The general catalytic cycle involves the in situ reduction of the Pd(II) precursor to the active Pd(0) species, which then undergoes oxidative addition with the electrophile. Subsequent transmetalation with the organotrifluoroborate, facilitated by a base, forms an organopalladium intermediate that, upon reductive elimination, yields the desired cross-coupled product and regenerates the Pd(0) catalyst.

Table 1: Representative Palladium-Based Catalytic Systems for Cross-Coupling of Organotrifluoroborates

| Palladium Precursor | Ligand | Typical Substrates | Reference |

| Pd(OAc)₂ | RuPhos | Aryl/Heteroaryl Chlorides | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Aryl/Alkenyl Bromides & Triflates | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Alkenyl Bromides | nih.gov |

This table presents data for analogous organotrifluoroborates due to the absence of specific literature for this compound.

Homogeneous Catalysis: Nickel-Based Systems

Nickel-based catalytic systems have emerged as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions involving organotrifluoroborates. These systems are particularly advantageous for the coupling of unactivated alkyl halides and for reactions involving challenging heteroaryl nucleophiles. nih.gov

A typical nickel-based system might involve a precursor like nickel(II) acetylacetonate (B107027) (Ni(acac)₂) or nickel(II) chloride (NiCl₂) in combination with a suitable ligand. For the cross-coupling of potassium aryl- and heteroaryltrifluoroborates with alkyl halides, bathophenanthroline (B157979) has been identified as an effective ligand. nih.gov In the context of this compound, a nickel catalyst could potentially offer unique reactivity, especially in couplings with alkyl electrophiles where palladium systems might be less effective.

The mechanism of nickel-catalyzed cross-coupling is analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, the distinct electronic properties of nickel can lead to different substrate scope and functional group tolerance. nih.govacs.org

Table 2: Nickel-Based Catalytic System for Cross-Coupling of Organotrifluoroborates

| Nickel Precursor | Ligand | Typical Substrates | Reference |

| Ni(acac)₂ | Bathophenanthroline | Alkyl Halides | nih.gov |

This table is based on data for analogous organotrifluoroborates due to a lack of specific information for this compound.

Role of Lewis Acids and Promoters (e.g., BF₃·Et₂O)

While not as commonly employed as bases, Lewis acids can play a significant role in modulating the reactivity of organoboron reagents in cross-coupling reactions. Boron trifluoride etherate (BF₃·Et₂O) is a well-known Lewis acid that can interact with the fluoride (B91410) atoms of the trifluoroborate moiety. This interaction can potentially facilitate the transmetalation step by increasing the Lewis acidity of the boron center, thereby promoting the transfer of the pent-4-en-2-yl group to the metal catalyst.

In some instances, Lewis acids can be used to promote the in situ formation of more reactive organoboron species from the stable trifluoroborate salt. However, the specific application and optimization of Lewis acid promoters for the cross-coupling of this compound would require empirical investigation, as their effect can be highly substrate and system-dependent.

Heterogeneous Catalysis and Solid-Supported Reagents

The development of heterogeneous catalysts for Suzuki-Miyaura and related cross-coupling reactions is an area of active research, driven by the desire for catalyst recyclability and simplified product purification. For reactions involving this compound, a heterogeneous palladium catalyst, such as palladium nanoparticles supported on carbon, silica, or a polymer matrix, could be envisioned.

These solid-supported catalysts would offer the advantage of easy separation from the reaction mixture by simple filtration. The catalytic activity of such systems would depend on factors like the nature of the support, the size and dispersion of the palladium nanoparticles, and the reaction conditions. While the principles of heterogeneous catalysis are well-established, specific protocols for the use of this compound with such systems are not yet documented in the literature.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of cross-coupling reactions involving this compound. A mixture of an organic solvent and water is often employed. The organic solvent, typically toluene, tetrahydrofuran (B95107) (THF), or dioxane, serves to dissolve the organic electrophile and the organometallic catalyst. nih.gov The aqueous phase is necessary to dissolve the inorganic base and the potassium trifluoroborate salt.

The ratio of the organic solvent to water can impact the reaction rate and yield. For instance, in some cases, reducing the amount of water has been shown to prevent undesirable side reactions. nih.gov The reaction temperature is another crucial factor, with most cross-coupling reactions of organotrifluoroborates being conducted at elevated temperatures, often in the range of 80-120 °C, to ensure a reasonable reaction rate. organic-chemistry.org Optimization of the solvent system and temperature is essential for achieving high yields and minimizing byproduct formation.

Table 3: Common Solvent Systems and Temperature Ranges for Organotrifluoroborate Cross-Coupling

| Solvent System | Typical Temperature Range (°C) | Reference |

| Toluene/H₂O | 80 - 110 | nih.gov |

| THF/H₂O | 60 - 80 | nih.gov |

| Dioxane/H₂O | 80 - 120 | nih.gov |

This table provides general conditions for analogous organotrifluoroborates as specific data for this compound is unavailable.

Optimization of Bases and Additives for Reaction Efficiency

The presence of a base is crucial for the success of Suzuki-Miyaura cross-coupling reactions with potassium trifluoroborates. The base is believed to facilitate the transmetalation step by promoting the formation of a more nucleophilic boronate species from the trifluoroborate salt. A variety of inorganic bases have been successfully employed, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) being among the most common and effective. nih.gov The choice of base can influence the reaction rate and the compatibility with various functional groups.

In addition to the base, other additives can be used to enhance reaction efficiency. For example, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial in biphasic solvent systems, facilitating the transfer of reactants between the aqueous and organic phases. nih.gov The optimization of the base and any additives is a key aspect of developing a robust and high-yielding cross-coupling protocol for this compound.

Table 4: Common Bases and Additives in Organotrifluoroborate Cross-Coupling

| Base | Additive | Purpose | Reference |

| Cs₂CO₃ | - | Facilitates transmetalation | nih.gov |

| K₂CO₃ | - | Facilitates transmetalation | organic-chemistry.org |

| K₃PO₄ | - | Facilitates transmetalation | nih.gov |

| Various | TBAB | Phase-transfer catalyst | nih.gov |

This table is based on general findings for organotrifluoroborates due to the absence of specific literature for this compound.

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

X-ray Crystallography for Solid-State Structural Determination of Organotrifluoroborates

In the solid state, the boron atom in potassium organotrifluoroborates adopts a distorted tetrahedral geometry. nih.gov The crystal structure of similar compounds, such as potassium trifluorido-(4-methoxyphenyl)borate, reveals the coordination of the potassium cation with the fluorine atoms of the trifluoroborate anion. In these structures, the K+ ion is typically coordinated by multiple fluorine atoms from neighboring anions, leading to the formation of extended layered networks in the crystal lattice. nih.govnih.gov These interactions play a critical role in stabilizing the crystal structure.

The bond lengths and angles within the trifluoroborate group are characteristic. The B-C bond length is a key parameter, and in related structures, it is typically around 1.6 Å. The B-F bond lengths are generally in the range of 1.3 to 1.4 Å. The coordination of the potassium ion can influence these bond lengths, with B-F bonds involved in stronger coordination to K+ sometimes exhibiting slight elongation.

Table 1: Representative Crystallographic Data for a Potassium Aryltrifluoroborate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| B-C Bond Length (Å) | ~1.60 |

| Average B-F Bond Length (Å) | ~1.38 |

| C-B-F Bond Angles (°) | ~105-113 |

| F-B-F Bond Angles (°) | ~105-112 |

| K+ Coordination | Coordinated by F atoms from multiple anions |

Note: The data in this table is representative of a typical potassium aryltrifluoroborate and is intended to illustrate the type of information obtained from X-ray crystallography.

Spectroscopic Methods for Reaction Monitoring and Intermediate Characterization (e.g., in situ LCMS)

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, understanding reaction mechanisms, and identifying transient intermediates. In situ Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful technique for this purpose, allowing for the direct sampling and analysis of a reaction mixture over time.

For reactions involving potassium trifluoro(pent-4-en-2-yl)borate, such as Suzuki-Miyaura cross-coupling reactions, in situ LCMS can provide a wealth of information. researchgate.netfigshare.comacs.org By periodically injecting small aliquots of the reaction mixture into the LCMS system, it is possible to track the consumption of the starting materials (this compound and the coupling partner) and the formation of the desired product. researchgate.net Furthermore, potential side products and reaction intermediates can be detected and identified based on their mass-to-charge ratios. reddit.com

The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance sensitivity and selectivity for the specific compounds of interest. researchgate.net This allows for the accurate quantification of each species in the reaction mixture as a function of time, providing valuable kinetic data.

Table 2: Hypothetical In Situ LCMS Monitoring of a Suzuki-Miyaura Coupling Reaction

| Time (min) | This compound (Relative Abundance %) | Aryl Halide (Relative Abundance %) | Coupled Product (Relative Abundance %) |

|---|---|---|---|

| 0 | 100 | 100 | 0 |

| 10 | 75 | 72 | 23 |

| 30 | 30 | 28 | 68 |

| 60 | 5 | 4 | 93 |

| 120 | <1 | <1 | >99 |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from in situ LCMS reaction monitoring.

Spectroscopic Analysis for Stereochemical Assignment and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a comprehensive characterization of the molecule. nih.govresearchgate.net

The ¹H and ¹³C NMR spectra confirm the carbon skeleton and the number of protons attached to each carbon. The chemical shifts and coupling constants in the ¹H NMR spectrum are particularly useful for confirming the structure of the pentenyl chain. The ¹⁹F NMR spectrum typically shows a single resonance for the three equivalent fluorine atoms, often with coupling to the ¹¹B nucleus. nih.govresearchgate.net The ¹¹B NMR spectrum reveals the chemical environment of the boron atom, which is characteristic of a tetracoordinate borate (B1201080) species. nih.govresearchgate.net

Since this compound is a chiral compound, NMR spectroscopy can also be used to determine its enantiomeric purity. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.govresearchgate.net These agents interact with the enantiomers of the analyte to form diastereomeric species that are distinguishable by NMR. For example, reaction with a chiral alcohol to form diastereomeric boronate esters can lead to separate signals in the ¹H or ¹⁹F NMR spectrum for each diastereomer, allowing for the determination of the enantiomeric excess.

High-resolution mass spectrometry (HRMS) is another critical technique for confirming the elemental composition and assessing the purity of this compound. nih.gov By providing a highly accurate mass measurement, HRMS can definitively confirm the molecular formula of the compound.

Table 3: Representative NMR Data for Alkenyltrifluoroborates

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | 0.5 - 6.0 | Proton environment, coupling constants confirm connectivity. |

| ¹³C | 10 - 150 | Carbon skeleton, presence of C=C double bond. |

| ¹⁹F | -130 to -145 | Confirmation of the -BF₃ group, potential coupling to ¹¹B. nih.govresearchgate.net |

| ¹¹B | 2.0 - 5.0 | Confirmation of tetracoordinate boron. nih.govresearchgate.net |

Note: The chemical shift ranges provided are typical for alkenyltrifluoroborates and may vary for the specific compound.

Theoretical and Computational Chemistry in Understanding Organotrifluoroborate Reactivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the fundamental properties of organotrifluoroborate salts. These calculations provide a detailed picture of the electronic structure and the various spatial arrangements (conformations) a molecule can adopt.

Electronic Structure Analysis: DFT methods are employed to compute various electronic properties that govern the reactivity of Potassium trifluoro(pent-4-en-2-yl)borate. Key parameters such as molecular orbital energies (e.g., HOMO and LUMO), Mulliken and Natural Bond Orbital (NBO) charges, and electrostatic potential maps can be determined. For instance, studies on related vinyltrifluoroborate anions have systematically investigated their one-electron redox potentials using DFT methods like M05-2X, which helps in understanding their reactivity in single-electron transfer (SET) processes. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the likely sites for nucleophilic or electrophilic attack. Furthermore, DFT has been used to analyze B-F bond lengths in intermediate difluoroboranes, which correlates with the rates of hydrolysis—a crucial step for activating the trifluoroborate for cross-coupling reactions. organic-chemistry.org

Table 1: Representative Data from DFT Calculations on Organotrifluoroborate Analogs

| Calculated Property | Method/Functional | Basis Set | System Studied | Finding | Reference |

| Redox Potentials | M05-2X with PCM | Not Specified | Csp2-hybridized vinyltrifluoroborate anions | E° values range from 1.38 V to 2.43 V, indicating their susceptibility to oxidation in SET processes. | nih.gov |

| Structural Optimization | B3LYP | 6-311++G** | Potassium 2-isonicotinoyltrifluoroborate | Determination of optimized geometry, dihedral angles, and solvent effects on structure. | |

| B-F Bond Lengths | DFT | Not Specified | Intermediate difluoroboranes (R-BF2) | Correlation found between B-F bond length and the rate of hydrolysis of the parent R-BF3K salt. | organic-chemistry.org |

| Conformational Energies | DFT (B3LYP) with PCM | Not Specified | Fused C-glucosylproline hybrid | PCM model accurately predicted a reversal of the cis-trans isomer ratio between the gas phase and aqueous solution. | nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful approach to map out the entire reaction pathway for transformations involving organotrifluoroborates, such as the widely used Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgmdpi.com This involves identifying all intermediates and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between reactants and transition states) determine the reaction kinetics and can explain observed product distributions.

The Suzuki-Miyaura reaction is a multi-step catalytic cycle, and DFT calculations have been instrumental in elucidating the mechanism. nih.govdigitellinc.comillinois.edu The primary steps that can be modeled for a reaction involving this compound are:

Oxidative Addition: The reaction of an organic halide with a low-valent palladium catalyst. DFT can model the geometry and energy of the resulting organopalladium(II) complex. nih.gov

Transmetalation: The transfer of the organic group (the pent-4-en-2-yl moiety) from the boron atom to the palladium center. This is often the rate-determining step and computationally most challenging to model. Studies on analogous arylboronic acids have used DFT (e.g., Becke3LYP functional) to compare different proposed pathways, such as the "oxo-palladium pathway" versus the "boronate pathway". nih.govdigitellinc.com These calculations involve locating the four-membered transition state through which the organic group migrates. digitellinc.com

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active catalyst.

By calculating the Gibbs free energy profile for the entire catalytic cycle, researchers can identify the highest energy barrier, which corresponds to the rate-determining step of the reaction. These models can also clarify the role of the base and solvent in the reaction mechanism. nih.govnih.gov

Table 2: Key Mechanistic Steps of the Suzuki-Miyaura Reaction Modeled by DFT

| Catalytic Step | Description | Information from Computational Modeling |

| Precatalyst Activation | Generation of the active Pd(0) species. | Elucidation of the activation pathway and the nature of the active catalyst. |

| Oxidative Addition | R'-X + Pd(0)Ln → R'-Pd(II)(X)Ln | Geometry of the adduct, activation energy, influence of ligands (L) and solvent. nih.gov |

| Transmetalation | R-BF3K + R'-Pd(II)(X)Ln → R-Pd(II)(R')Ln | Identification of key intermediates and transition states, comparison of different mechanistic pathways (e.g., oxo-palladium vs. boronate). nih.govdigitellinc.com |

| Reductive Elimination | R-Pd(II)(R')Ln → R-R' + Pd(0)Ln | Activation barrier for C-C bond formation, influence of ligand steric and electronic properties on the rate. |

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions, guiding experimental efforts toward promising new transformations. For this compound, this involves predicting its reactivity with various coupling partners and the selectivity (regio- and stereoselectivity) of these reactions.

Reactivity Prediction: The reactivity of an organotrifluoroborate can be correlated with its intrinsic electronic properties. As demonstrated in studies of related compounds, DFT-calculated parameters like redox potentials can predict the ease with which a compound will participate in SET-based reactions. nih.gov By calculating these properties for this compound, its potential reactivity in photoredox or electrochemically-driven reactions could be assessed. Similarly, calculated hydrolysis rates can predict how readily the trifluoroborate will be activated under standard Suzuki-Miyaura conditions. organic-chemistry.org

Selectivity Prediction: When a reaction can lead to multiple products (e.g., different constitutional isomers or stereoisomers), computational modeling can predict the major product by comparing the activation energies of the competing reaction pathways. The pathway with the lower activation energy barrier will be kinetically favored, leading to the predominant product. For example, DFT calculations have been successfully used to rationalize and predict the regioselectivity of nitrile oxide cycloadditions to allenes by comparing the energies of the different possible transition states. This same principle can be applied to predict the regioselectivity of potential reactions involving the double bond of the pentenyl group in this compound. Furthermore, by modeling the transition states for the formation of different stereoisomers, the stereochemical outcome of a reaction can be predicted, which is crucial for applications in asymmetric synthesis.

Emerging Applications and Future Research Directions

Strategic Utility in the Synthesis of Complex Molecules and Fine Chemicals

The strategic incorporation of alkyl groups into molecular frameworks is a cornerstone of complex molecule synthesis. nih.gov Potassium trifluoro(pent-4-en-2-yl)borate, as a secondary alkyltrifluoroborate, is poised to be a valuable tool in this regard. Its participation in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the formation of carbon-carbon bonds with a high degree of precision and functional group tolerance. nih.govbldpharm.com The pent-4-en-2-yl fragment can be strategically introduced into a target molecule, providing a handle for further synthetic transformations via its terminal alkene. This dual functionality makes it a powerful building block for the synthesis of natural products and other biologically significant molecules. pitt.edu

The utility of organotrifluoroborates in the synthesis of complex molecules is well-documented. For instance, they have been employed in the synthesis of various natural products and their analogues. nih.gov The stability of the trifluoroborate group allows for the manipulation of other functional groups within the molecule without affecting the carbon-boron bond, a concept that is crucial in multi-step syntheses. bldpharm.com

Potential for Late-Stage Functionalization in Advanced Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, enabling the modification of complex molecules at a late point in their synthesis. scispace.com This approach allows for the rapid generation of analogues with improved properties. This compound is a promising reagent for LSF due to its stability and specific reactivity. nih.gov It can be used to introduce the pent-4-en-2-yl group into a drug candidate or other bioactive molecule, potentially altering its pharmacokinetic or pharmacodynamic profile.

The application of organotrifluoroborates in LSF is an active area of research. For example, photoelectrochemical methods have been developed for the alkylation of C-H bonds in heteroarenes using organotrifluoroborates, demonstrating their utility in modifying complex drug-like molecules under mild conditions. beilstein-journals.org This highlights the potential of this compound in similar transformations.

Contributions to Green and Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. Potassium organotrifluoroborates contribute to these initiatives in several ways. Their synthesis often involves the use of environmentally benign reagents and solvents. nih.gov Furthermore, the byproducts of reactions involving these reagents are typically inorganic salts that are easily removed, reducing the environmental impact of the process. nih.gov

The stability of potassium trifluoroborates also means that they can often be used in aqueous solvent systems, further enhancing the green credentials of the synthetic methodology. nih.gov The development of catalytic systems that operate under mild conditions with low catalyst loadings also contributes to the sustainability of processes employing these reagents. nih.gov

Expanding Applications in Photoredox Catalysis and Related Modern Synthetic Methods

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as an energy source. nih.gov Potassium trifluoroborates have been shown to be excellent radical precursors under photoredox conditions. nih.govrsc.org The single-electron oxidation of the trifluoroborate anion generates a carbon-centered radical that can participate in a variety of bond-forming reactions.

The application of this compound in photoredox catalysis could enable a range of novel transformations. For example, its corresponding radical could be coupled with other radical species in a controlled manner to form new carbon-carbon bonds. nih.gov Dual catalytic systems, combining photoredox catalysis with other catalytic modes like N-heterocyclic carbene (NHC) catalysis, have been developed for the cross-coupling of alkyltrifluoroborates with acyl fluorides, showcasing the potential for innovative synthetic strategies. nih.govrsc.org

Exploration in Materials Science and Functional Materials Synthesis

The unique properties of organoboron compounds make them attractive for applications in materials science. The incorporation of boron into organic materials can influence their electronic and photophysical properties. While the exploration of this compound in this area is still in its infancy, the functional handles present in the molecule—the trifluoroborate and the terminal alkene—offer intriguing possibilities for polymerization and material functionalization. nih.gov

The synthesis of functionalized organotrifluoroborates that can be used as monomers in polymerization reactions is an area of growing interest. nih.gov The resulting polymers could have novel properties and applications in areas such as organic electronics and sensor technology.

Design and Development of New Catalytic Systems for Trifluoroborate Transformations

The development of new and more efficient catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is focused on designing catalysts that can promote the transformation of trifluoroborates under milder conditions, with higher selectivity, and with a broader substrate scope. nih.gov

For Suzuki-Miyaura coupling reactions, the development of sterically bulky and electron-rich phosphine (B1218219) ligands for palladium catalysts has significantly improved the efficiency of the coupling of organotrifluoroborates. nih.gov Ruthenium-based catalysts have also shown promise in the asymmetric hydrogenation of trifluoroborate-containing iminiums, providing access to chiral α-aminoboronic acids. researchgate.net The continued development of such advanced catalytic systems will undoubtedly unlock new applications for this compound.

Integration into Cascade Reactions and Multicomponent Methodologies

Cascade reactions and multicomponent methodologies offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The unique reactivity of this compound makes it an ideal candidate for integration into such processes.

For example, a sequential multicomponent coupling process has been developed where an unsaturated alkyltrifluoroborate is first hydroborated and then undergoes two distinct cross-coupling reactions in a one-pot fashion. nih.gov The ability of the trifluoroborate to act as a protected form of a boronic acid is key to the success of this strategy. nih.gov The pent-4-en-2-yl moiety in the title compound offers a reactive site that could be exploited in novel cascade sequences, leading to the rapid construction of complex molecular architectures.

Interactive Data Tables

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉BF₃K |

| Appearance | Typically a white to off-white solid |

| Stability | Stable in air and moisture |

| Solubility | Soluble in polar organic solvents like acetone and acetonitrile |

Table 2: Potential Synthetic Applications of this compound

| Application | Reaction Type | Key Advantage |

| Complex Molecule Synthesis | Suzuki-Miyaura Coupling | Precise C-C bond formation, functional group tolerance |

| Late-Stage Functionalization | Photoredox-mediated C-H alkylation | Mild reaction conditions, modification of complex molecules |

| Green Chemistry | Aqueous cross-coupling | Use of environmentally benign solvents |

| Materials Science | Polymerization | Introduction of boron and alkene functionality into polymers |

| Cascade Reactions | Sequential cross-coupling | Increased synthetic efficiency and atom economy |

Q & A

Basic: What are the standard synthetic routes for Potassium trifluoro(pent-4-en-2-yl)borate, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves transmetallation or deprotonation of the allylic precursor followed by boron trifluoride complexation. A common approach is to react the corresponding allyllithium or Grignard reagent with boron trifluoride etherate (BF₃·OEt₂) in anhydrous THF at low temperatures (-78°C). For example:

Deprotonation of pent-4-en-2-ol using n-BuLi in THF.

Reaction with BF₃·OEt₂ to form the trifluoroborate intermediate.

Quenching with potassium hydroxide to yield the potassium salt.

Validation of intermediates includes ¹H/¹³C NMR to confirm allylic proton shifts and ¹⁹F NMR to verify BF₃ coordination. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identifies allylic protons (δ 5.2–5.8 ppm, multiplet) and the CH₂ group adjacent to boron (δ 2.1–2.5 ppm).

- ¹¹B NMR : A singlet near δ -1 to 0 ppm confirms trifluoroborate formation.

- ¹⁹F NMR : A sharp singlet at δ -140 to -150 ppm confirms BF₃ symmetry.

- FT-IR : B-F stretching vibrations at 1100–1200 cm⁻¹.

For crystalline samples, X-ray diffraction (using SHELXL or similar software) resolves boron coordination geometry. Cross-validate with elemental analysis (C, H, B, F) .

Advanced: How does steric and electronic modulation of the pent-4-en-2-yl group affect Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The allylic substituent’s electron density and steric bulk influence oxidative addition with palladium catalysts. For example:

- Electron-withdrawing groups (e.g., CF₃) reduce electron density at boron, slowing transmetallation but improving stability.

- Steric hindrance at the β-position (e.g., branched alkenes) lowers catalytic turnover.

Optimization strategies:

- Use Pd(PPh₃)₄ for sterically hindered substrates.

- Adjust solvent polarity (e.g., DMF/H₂O for hydrophilic systems).

- Monitor reaction progress via HPLC-MS to detect coupling intermediates .

Safety: What are the critical handling protocols for this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or acids, which release toxic BF₃ gas .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood with proper ventilation.

- Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced: How can computational methods predict reactivity trends in trifluoroborate-mediated C–C bond formation?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cross-couplings.

- Molecular Dynamics : Simulate solvent effects on borate solubility and catalyst interactions.

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing analogous reactions (e.g., coupling with aryl chlorides vs. bromides) .

Basic: What are common side reactions during trifluoroborate synthesis, and how are they mitigated?

Methodological Answer:

- Protonolysis : Competing with BF₃ coordination. Mitigate by strict temperature control (-78°C) and slow reagent addition.

- Oligomerization : Occurs if excess BF₃ is used. Monitor via GPC and adjust stoichiometry (1:1.2 substrate:BF₃).

- Hydrolysis : Use anhydrous solvents and molecular sieves. Quench reactions with dry KOH .

Advanced: What mechanistic insights explain the stability of potassium trifluoroborates compared to boronic acids?

Methodological Answer:

The trifluoroborate anion’s sp³ hybridization and strong B-F bonds (∼153 kcal/mol) reduce proclivity for protodeboronation. Stability is enhanced by:

- Chelation Effects : Alkyl/aryl groups that stabilize the boron center via hyperconjugation.

- Counterion Shielding : K⁺ ions reduce nucleophilic attack on boron.

Comparative TGA/DSC studies show trifluoroborates decompose at higher temperatures (>200°C) than boronic acids (<150°C) .

Advanced: How do solvent and catalyst selection impact enantioselective cross-couplings with chiral trifluoroborates?

Methodological Answer:

- Chiral Ligands : Use BINAP or Josiphos ligands with Pd(0) to induce asymmetry.

- Solvent Effects : Polar aprotic solvents (e.g., DME) improve ligand-catalyst interactions.

- Additives : K₃PO₄ enhances transmetallation rates by abstracting K⁺ from the borate.

Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.